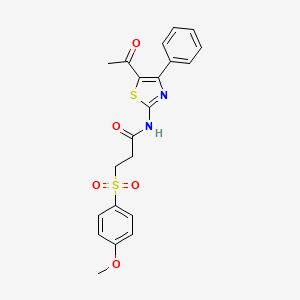
N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTP1B is a protein tyrosine phosphatase that is involved in the regulation of insulin signaling, making it a potential target for the treatment of diabetes and obesity.
Scientific Research Applications
Chemical Synthesis and Reactivity
Compounds similar to "N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide" have been synthesized and studied for their chemical reactivity and potential applications. For example, N-ethyl-5-phenylisoxazolium-3′-sulfonate has been explored as a reagent for nucleophilic side chains of proteins, showcasing its potential in probing imidazole, lysine, cysteine, and tyrosine residues under certain conditions (Llamas et al., 1986). This highlights the compound's utility in biochemical research and its potential as a spectrophotometric probe.
Biological Activities and Applications
Derivatives of thiazolyl and phenylsulfonyl moieties have been synthesized and evaluated for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. For instance, a study on aminothiazoles and thiazolylacetonitrile derivatives containing a naproxenoyl moiety revealed potential anti-inflammatory agents, indicating a wide range of possible applications in medical and pharmaceutical research (Thabet et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Compounds with similar structures have been investigated for their enzyme inhibitory activities, which is crucial for developing therapeutic agents. For example, sulfonamide derivatives have shown inhibitory effects on acetylcholinesterase, an enzyme target for Alzheimer's disease treatment, demonstrating the potential of these compounds in neurodegenerative disease research (Abbasi et al., 2018).
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-14(24)20-19(15-6-4-3-5-7-15)23-21(29-20)22-18(25)12-13-30(26,27)17-10-8-16(28-2)9-11-17/h3-11H,12-13H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBXKEKFZALBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-chlorophenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2650575.png)
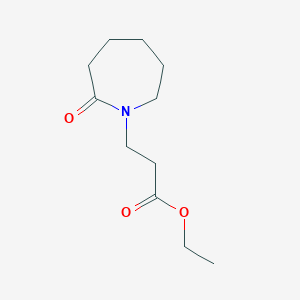
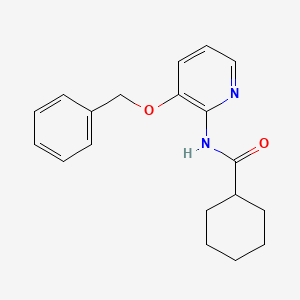
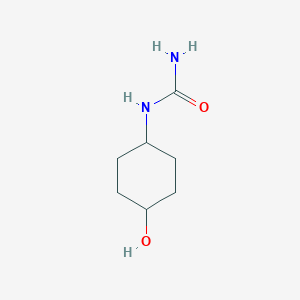
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-nitrobenzoate](/img/structure/B2650583.png)
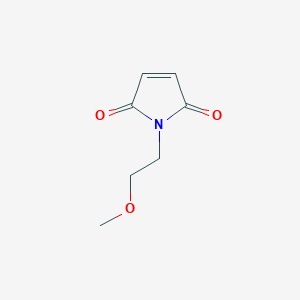
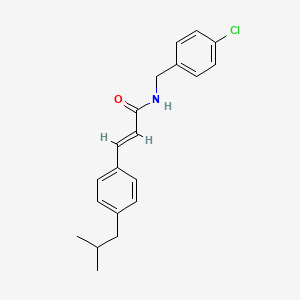
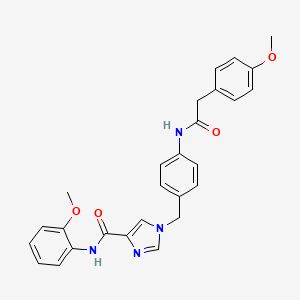
![1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2650587.png)
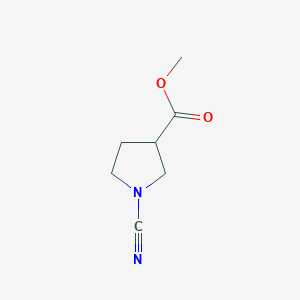


![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2650593.png)
